molecular formula C17H20ClNO B13202176 2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B13202176
M. Wt: 289.8 g/mol
InChI Key: KIGZAQYTZMZOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Substitution Reactions: The pyrrole ring is then substituted with the 3-isopropylphenyl group and the 2,5-dimethyl groups through electrophilic aromatic substitution reactions.

    Introduction of the Chloroethanone Moiety:

Chemical Reactions Analysis

2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving protein interactions and enzyme inhibition.

    Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in proteomics research .

Properties

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(3-propan-2-ylphenyl)pyrrol-3-yl]ethanone

InChI

InChI=1S/C17H20ClNO/c1-11(2)14-6-5-7-15(9-14)19-12(3)8-16(13(19)4)17(20)10-18/h5-9,11H,10H2,1-4H3

InChI Key

KIGZAQYTZMZOSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(C)C)C)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.